2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

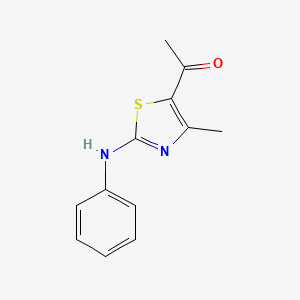

IUPAC Name |

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUOFPGDKBCEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352855 |

Source

|

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31609-42-4 |

Source

|

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31609-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylamino-4-Methyl-5-Acetyl Thiazole basic properties

An In-Depth Technical Guide to the Basic Properties of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Introduction: The Thiazole Scaffold in Modern Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2] This aromatic ring system is a privileged scaffold, appearing in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a vast array of synthetic pharmaceuticals.[1][3] The versatility of the thiazole nucleus is demonstrated by its presence in drugs with activities spanning antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), antifungal (Abafungin), and anticancer (Tiazofurin) applications.[1][4] The reactivity of the thiazole ring can be finely tuned through substitution at its 2, 4, and 5 positions, allowing for the systematic development of derivatives with specific biological targets.[4]

This guide focuses on a specific 2,4,5-trisubstituted derivative: This compound . With its molecular formula of C₁₂H₁₂N₂OS and a molecular weight of approximately 232.3 g/mol , this compound integrates several key pharmacophores: the core thiazole ring, a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position.[5] This unique combination of functional groups suggests a rich chemical reactivity and a promising profile for biological activity, making it a subject of significant interest for researchers in drug discovery and development.

Section 1: Synthesis and Chemical Architecture

The construction of the this compound core is most classically achieved via the Hantzsch thiazole synthesis, a robust and high-yielding method first described in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the target molecule, this translates to the reaction between a substituted thiourea (phenylthiourea) and an appropriate α-haloketone (3-chloro-2,4-pentanedione).

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The thioamide's sulfur atom acts as a potent nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction.[8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl, ultimately leading to the stable, aromatic thiazole ring after dehydration.[6] Recent advancements have also explored one-pot synthesis techniques to improve efficiency and yield.[5][10]

Experimental Protocol: Hantzsch Synthesis of this compound

Objective: To synthesize this compound via the Hantzsch condensation reaction.

Materials:

-

Phenylthiourea

-

3-Chloro-2,4-pentanedione

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylthiourea (10 mmol) in 100 mL of absolute ethanol.

-

Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (10 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

-

Isolation: Pour the neutralized mixture into a beaker containing 200 mL of cold deionized water. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove any inorganic salts and unreacted starting materials.

-

Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for the target compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and prediction of its behavior in biological systems. The table below summarizes key computed and known properties for this compound and its non-phenylated analog for comparison.

| Property | This compound | 2-Amino-4-Methyl-5-Acetyl Thiazole | Reference |

| Molecular Formula | C₁₂H₁₂N₂OS | C₆H₈N₂OS | [5] |

| Molecular Weight | 232.30 g/mol | 156.21 g/mol | [5][11] |

| IUPAC Name | 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | [12] |

| Appearance | Expected to be a solid | Solid | [13] |

| Melting Point | Not experimentally determined | 268-272 °C (decomposes) | [11][13] |

| Hydrogen Bond Donors | 1 | 2 | [12] |

| Hydrogen Bond Acceptors | 4 | 4 | [12] |

| Topological Polar Surface Area | 70 Ų (Computed) | 85.1 Ų (Computed) | [12] |

| Solubility | Soluble in alcohols and ether; insoluble in water | Insoluble in water | [11][14] |

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While specific experimental spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.[15][16][17]

| Spectroscopy | Expected Features and Rationale |

| ¹H NMR | - Phenyl Protons: A multiplet in the range of δ 7.0-8.0 ppm. - NH Proton: A broad singlet, chemical shift can vary (δ 9.0-11.0 ppm) depending on solvent and concentration. - Acetyl (CH₃) Protons: A sharp singlet around δ 2.5 ppm. - Ring Methyl (CH₃) Protons: A sharp singlet, slightly downfield from the acetyl methyl, around δ 2.6-2.7 ppm.[15][18] |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected far downfield, >δ 190 ppm. - Thiazole Ring Carbons: C2 (attached to N-Ph) around δ 165-170 ppm; C4 and C5 will appear in the aromatic region (δ 110-150 ppm). - Phenyl Ring Carbons: Multiple signals in the δ 120-140 ppm range. - Methyl Carbons: Signals will be upfield, typically <δ 30 ppm.[19] |

| Infrared (IR) | - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic thiazole and phenyl rings. - C-S Stretch: Weaker bands in the 600-800 cm⁻¹ region.[16][17] |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 232. - Key Fragmentation: Expect loss of the acetyl group ([M-43]⁺) to give a stable fragment at m/z = 189. Further fragmentation of the phenylamino and thiazole moieties would also be observed.[20] |

Section 4: Reactivity Profile

The chemical reactivity of this compound is dictated by its constituent functional groups.[5]

-

Acetyl Group: The carbonyl group is susceptible to nucleophilic addition and can be a site for condensation reactions (e.g., Claisen-Schmidt condensation) to form larger chalcone-like structures.[21] It can also be reduced to an alcohol or undergo other standard ketone chemistries.

-

Phenylamino Group: The exocyclic amine can participate in condensation reactions with aldehydes or ketones.[5] Its nucleophilicity also allows for acylation or alkylation under appropriate conditions.

-

Thiazole Ring: While aromatic and relatively stable, the thiazole ring can undergo electrophilic substitution, although the existing substituents will direct the position of attack. Under harsh conditions, ring reduction is also possible.[5]

Section 5: Biological and Pharmacological Profile

Thiazole derivatives are a wellspring of biologically active compounds, and this compound is no exception.[2][3] Its structural motifs suggest potential therapeutic applications.

Known and Potential Activities:

-

Antimicrobial and Anti-inflammatory: Research indicates that the compound itself exhibits notable antimicrobial activity, with evaluations showing promise against bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[5] Anti-inflammatory properties are also reported, a common feature among many 2-aminothiazole derivatives.[4][5]

-

Analgesic Properties: Derivatives of this core structure have been investigated for their potential in pain management.[5]

-

Enzyme Inhibition: Studies have shown that this compound can act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[5] This is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetics of co-administered drugs.

-

Anticancer Potential: The broader class of 2-aminothiazole derivatives has been extensively studied for anticancer activity, acting through various mechanisms, including the inhibition of cancer cell migration and invasion.[22][23]

Potential Mechanism: CYP450 Inhibition

Caption: Interaction of the thiazole with CYP450 enzymes.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a foundation built on the well-established Hantzsch synthesis. Its physicochemical properties make it an accessible target for laboratory synthesis and modification. The compound's rich reactivity profile, coupled with demonstrated antimicrobial and anti-inflammatory activities, positions it as a valuable scaffold for further investigation in medicinal chemistry.

Future research should focus on:

-

Lead Optimization: Systematically modifying the phenyl ring and acetyl group to enhance potency and selectivity against specific microbial or inflammatory targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its biological effects.

-

Pharmacokinetic Profiling: Conducting in-depth studies on its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in light of its known interactions with CYP450 enzymes.

The continued exploration of this and related thiazole derivatives holds significant promise for the development of novel therapeutic agents.

References

- Smolecule. (2023, August 15). This compound.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.

- Abdu-Rahem, L. R. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(1), 84-96.

- Jaishree, V., & Ramdas, N. (2020). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal for Research in Applied Science & Engineering Technology, 8(8), 1-10.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- Wikipedia. (n.d.). 2-Aminothiazole.

- Cognibrain. (2024, October 23). A review on thiazole based compounds and it's pharmacological activities.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Chen, Z., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(11), 5195–5206.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube.

- CUTM Courseware. (n.d.). Thiazole.

- Amari, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332.

- PubChem. (n.d.). 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. National Center for Biotechnology Information.

- Loidl, M., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 738-745.

- Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 827972.

- ChemBK. (2024, April 9). 2-Amino-4-Methyl-5-Acetyl Thiazole.

- Rejman, D., et al. (2015). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 20(12), 21325-21345.

- NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 5-Acetyl-2-amino-4-methylthiazole 97.

- Sert, Y., et al. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1155, 34-45.

- Al-Jibouri, M. N. A. (2025). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Bulletin of the Chemical Society of Ethiopia, 39(5), 841-857.

- Swaminathan, S., & Hiley, M. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499.

- Hayrunnisa, A., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of the Serbian Chemical Society, 87(3), 391-399.

- SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Buy this compound | 31609-42-4 [smolecule.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole | C24H24N4O2S2 | CID 168308560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 14. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole.

An In-Depth Technical Guide to the Synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . With the molecular formula C₁₂H₁₂N₂OS and a molecular weight of approximately 232.30 g/mol , this compound serves as a valuable synthon and a molecule of interest for its potential therapeutic applications.[4] Its structure combines the core thiazole ring with phenylamino, methyl, and acetyl groups, offering multiple points for further chemical modification and interaction with biological targets.[4] Research has highlighted its potential in developing novel antimicrobial and anti-inflammatory agents and as an inhibitor of key enzymes like Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy.[4][5]

This document provides a comprehensive overview of the synthesis of this compound, grounded in the principles of the Hantzsch Thiazole Synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques, offering researchers a robust framework for its preparation and validation.

Part 1: The Synthetic Cornerstone - Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[6] This powerful cyclocondensation reaction provides a direct route to the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[6][7]

For the specific synthesis of this compound, the key precursors are:

-

Thioamide Component: N-phenylthiourea

-

α-Halocarbonyl Component: 3-Chloro-2,4-pentanedione

The reaction's thermodynamic driving force is the formation of the highly stable, aromatic thiazole ring.[7]

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

-

Nucleophilic Attack (Sɴ2 Reaction): The process initiates with the nucleophilic sulfur atom of N-phenylthiourea attacking the electrophilic carbon bearing the halogen (the α-carbon) of 3-chloro-2,4-pentanedione. This is a classic Sɴ2 displacement of the chloride ion.[7]

-

Intermediate Formation: This initial attack forms an S-alkylated isothiourea intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the isothiourea intermediate attacks one of the carbonyl carbons of the pentanedione backbone.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.

The logical flow of this mechanism is visualized below.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Modern Advancements: Greener Approaches

While the classic Hantzsch synthesis is robust, modern chemistry emphasizes sustainability. One-pot, multi-component procedures using reusable catalysts like silica-supported tungstosilisic acid have been developed to increase efficiency, reduce waste, and allow for milder reaction conditions, such as using ultrasonic irradiation at room temperature.[2]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory The protocol is designed to be self-validating through in-process monitoring.

Workflow Overview

The overall experimental process from setup to final product characterization is outlined in the diagram below.

Caption: Overall Experimental Workflow.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |

| N-Phenylthiourea | C₇H₈N₂S | 152.22 | Reactant |

| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | Reactant (α-haloketone) |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |

| Pyridine | C₅H₅N | 79.10 | Base (optional, aids reaction) |

| Deionized Water | H₂O | 18.02 | For work-up and recrystallization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent (if extraction is needed) |

| Equipment | |||

| Round-bottom flask (250 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer with heating mantle | |||

| TLC plates (Silica gel 60 F₂₅₄) | |||

| Buchner funnel and filtration flask | |||

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylthiourea (e.g., 10 mmol, 1.52 g) in absolute ethanol (50 mL).[8] Stir until a clear solution is formed.

-

Addition of Reactants: To this solution, add an equimolar quantity of 3-chloro-2,4-pentanedione (10 mmol, 1.35 g). A slight exothermic reaction may be observed. If desired, a catalytic amount of pyridine (0.5 mL) can be added to facilitate the reaction.

-

Reflux and Monitoring: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.[9]

-

Causality Check: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

-

Self-Validation: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes 3:7). The consumption of starting materials and the appearance of a new spot corresponding to the product will indicate reaction completion.

-

-

Work-up and Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. To enhance precipitation, slowly add an equal volume of cold deionized water while stirring.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol/water (1:1) solution to remove soluble impurities.

-

Purification: Purify the crude product by recrystallization.[9] Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

Part 3: Product Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Quantitative Data

| Parameter | Expected Value | Rationale/Notes |

| Theoretical Yield | ~2.32 g (for a 10 mmol scale) | Based on the stoichiometry of the reaction. |

| Actual Yield | 75-85% | Typical yields for Hantzsch synthesis can vary.[2] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |

Spectroscopic Validation

The structure of the final compound must be unequivocally confirmed by modern spectroscopic methods.[2][10]

| Technique | Characteristic Features and Expected Data |

| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.0-7.8 ppm).- NH Proton: A broad singlet, exchangeable with D₂O.- Acetyl Protons (CH₃): A sharp singlet (~2.4-2.6 ppm).- Methyl Protons (CH₃): A sharp singlet (~2.3-2.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the downfield region (~190-200 ppm).- Thiazole Carbons: Signals for C2, C4, and C5 within the heterocyclic/aromatic region.- Phenyl Carbons: Multiple signals in the aromatic region (~115-140 ppm).- Methyl & Acetyl Carbons: Signals in the upfield region (~15-30 ppm). |

| FT-IR (KBr) | - N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.- C=O Stretch (Acetyl): A strong, sharp band around 1660-1680 cm⁻¹.- C=N Stretch (Thiazole): A band around 1600-1640 cm⁻¹.- Aromatic C-H/C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.[2] |

| Mass Spec. (MS) | - Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 233.07, corresponding to the protonated molecule (C₁₂H₁₃N₂OS⁺). |

Conclusion

The Hantzsch synthesis provides a direct and efficient pathway for the preparation of this compound. The protocol detailed in this guide is robust, reproducible, and incorporates self-validating checkpoints through chromatographic monitoring. The successful synthesis and purification of this compound provide access to a versatile chemical scaffold with significant potential in drug discovery and materials science. For any researcher or drug development professional, a mastery of this foundational synthesis is a valuable asset in the exploration of novel thiazole-based chemical entities.

References

- Smolecule. (2023, August 15). Buy this compound | 31609-42-4.

- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

- NIH National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.

- ResearchGate. (2024, November 8). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation.

- ResearchGate. (2016, March 5). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 31609-42-4 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

CAS Number: 31609-42-4 | Molecular Formula: C₁₂H₁₂N₂OS | Molecular Weight: 232.30 g/mol [1]

Abstract

This technical guide provides a comprehensive overview of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, a substituted thiazole derivative of significant interest in medicinal chemistry. Thiazole-based compounds are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document delves into the synthesis, structural characterization, potential therapeutic applications, and toxicological profile of this specific molecule. Detailed experimental protocols for synthesis and biological evaluation are provided, underpinned by an analysis of the structure-activity relationships that govern its function. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize the potential of this compound.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[2][4][5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, hydrophobic, and π-stacking interactions. The thiazole nucleus is a core component of numerous clinically approved drugs, demonstrating its therapeutic relevance.[6] The biological activity of thiazole derivatives can be finely tuned through substitution at the C2, C4, and C5 positions, making them a rich area of investigation for novel therapeutic agents.[2][6] this compound (1) is a 2,4,5-trisubstituted thiazole that embodies the potential of this chemical class, featuring a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. These substitutions are anticipated to modulate its biological profile, offering opportunities for the development of targeted therapies.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis, a classical and efficient method for constructing the thiazole ring.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[7]

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis for this compound involves the reaction between 3-chloro-2,4-pentanedione and phenylthiourea. The mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol outlines a one-pot synthesis of this compound.

Materials:

-

3-chloro-2,4-pentanedione

-

Phenylthiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylthiourea (1 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Value | Reference |

| CAS Number | 31609-42-4 | [1] |

| IUPAC Name | 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | [1] |

| Molecular Formula | C₁₂H₁₂N₂OS | [1] |

| Molecular Weight | 232.30 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Expected signals: Aromatic protons of the phenyl group (multiplet, ~7.0-7.5 ppm), methyl protons of the acetyl group (singlet, ~2.5 ppm), and methyl protons on the thiazole ring (singlet, ~2.4 ppm). The NH proton may appear as a broad singlet.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Expected signals: Carbonyl carbon of the acetyl group (~190 ppm), aromatic carbons of the phenyl and thiazole rings (~110-160 ppm), and methyl carbons (~15-25 ppm).

-

-

FT-IR (KBr, cm⁻¹):

-

Vibrational frequency calculations suggest characteristic peaks for C-S stretching around 845-862 cm⁻¹, C=N stretching at 1612-1615 cm⁻¹, a strong absorption for the acetyl carbonyl group at 1680-1720 cm⁻¹, and N-H stretching vibrations around 3300 cm⁻¹.[1]

-

-

Mass Spectrometry (ESI-MS):

-

Expected m/z: 233.07 [M+H]⁺.

-

Potential Therapeutic Applications and Biological Activity

The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting potent anticancer and antimicrobial activities.[6]

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated significant efficacy against a range of human cancer cell lines, including breast, leukemia, and lung cancer.[6][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2]

3.1.1. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

2-aminothiazole derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2] Furthermore, these compounds can induce cell cycle arrest at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[2]

Caption: Proposed mechanism of apoptosis induction by the thiazole derivative.

3.1.2. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[3][5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)[3]

-

DMSO (vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | IC₅₀ (µM) of Representative Thiazole Derivatives | Reference |

| MCF-7 | 17.77 | [3] |

| HepG2 | 14.05 | [3] |

Note: The IC₅₀ values presented are for a representative thiazole derivative and may not be specific to this compound.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9][10]

3.2.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound (test compound)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Inoculum of microorganisms

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Toxicological Profile

While the 2-aminothiazole scaffold is prevalent in many drugs, it is also considered a potential toxicophore, warranting careful toxicological evaluation.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Caption: Workflow for the Ames mutagenicity test.

4.1.1. General Protocol for the Ames Test

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction from rat liver (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound

-

Positive and negative controls

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella strains.

-

Exposure: In a test tube, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

-

Plating: Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis via the Hantzsch reaction is well-established, and its structure allows for further modifications to optimize its biological activity and pharmacokinetic properties. The in vitro assays described in this guide provide a framework for evaluating its efficacy and elucidating its mechanism of action. However, a thorough toxicological assessment is crucial to ensure its safety profile. Further research into this and related thiazole derivatives is warranted to fully explore their therapeutic potential.

References

- The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. (2025). Benchchem.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH.

- IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell... (n.d.).

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF. (2025).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

- Synthesis and anticancer properties of 2-aminothiazole deriv

- 1-(4-METHYL-2-PHENYLAMINO-THIAZOL-5-YL)-ETHANONE synthesis. (n.d.). chemicalbook.

- Safety D

- Safety D

- Buy this compound | 31609-42-4. (2023). Smolecule.

- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.).

- IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. (n.d.).

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

- IC 50 values (µM) of compounds on HepG2 and MCF-7 cell lines. (n.d.).

- 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis. (n.d.). chemicalbook.

- Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021).

- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIV

- Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir

- Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. (2025).

- 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. (n.d.). PubChem.

- 2-Thiazolamine, 4-phenyl-. (n.d.). the NIST WebBook.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

-

Synthesis and Biological Activity of New[2][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.).

-

(PDF) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][2][3][8]triazole. (2025). ResearchGate.

-

1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][2][3][8]triazole, Imidazo[. (n.d.).

- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

- FT-IR spectrum of 2-(4-methoxyphenyl)

- The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.).

- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017).

Sources

- 1. Buy this compound | 31609-42-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (C₁₂H₁₂N₂OS). This 2,4,5-trisubstituted thiazole derivative is a subject of growing interest in medicinal chemistry due to its potential antimicrobial and anti-inflammatory properties. This document delves into the intricacies of its three-dimensional conformation, supported by crystallographic data, and provides a detailed examination of its spectroscopic characteristics. Furthermore, a standard synthesis protocol via the Hantzsch thiazole synthesis is presented, along with an exploration of its known biological activities and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and materials science who are interested in the structure-activity relationships of substituted thiazole scaffolds.

Introduction

Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules, including the essential vitamin B1 (thiamine) and a variety of antibiotics.[1] The versatility of the thiazole scaffold, with its unique electronic properties conferred by the presence of both sulfur and nitrogen heteroatoms, makes it a privileged structure in medicinal chemistry. The strategic placement of various substituents on the thiazole ring allows for the fine-tuning of its pharmacological profile.

This compound, with the CAS Number 31609-42-4, is a notable example of a multi-substituted thiazole derivative.[1] Its structure, featuring a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position, presents multiple points for potential interaction with biological targets.[1] This guide aims to provide an in-depth understanding of the molecular characteristics of this compound, laying a foundation for further research and development.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a largely planar molecular conformation, a feature that can significantly influence its interaction with flat receptor binding sites or its ability to intercalate with biological macromolecules.

Crystal System and Unit Cell Parameters

The crystal structure of 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole has been determined and the data is available in the Crystallography Open Database under the deposition number 2200010.[2] The compound crystallizes in the monoclinic space group P2₁/c.[2] The unit cell parameters are as follows:

| Parameter | Value |

| a | 12.932 Å |

| b | 7.532 Å |

| c | 24.322 Å |

| α | 90.00° |

| β | 101.236° |

| γ | 90.00° |

An interesting feature of the crystal packing is the presence of two crystallographically independent molecules in the asymmetric unit.[2] This suggests subtle differences in their conformations or intermolecular interactions within the crystal lattice.

Key Structural Features

The overall planarity of the molecule is a dominant structural characteristic. This is due to the sp² hybridization of the atoms in the thiazole and phenyl rings. The dihedral angle between the thiazole and phenyl rings is a critical parameter that defines the overall shape of the molecule. While the exact value for this specific compound requires detailed analysis of the crystallographic information file (CIF), in similar 2-phenylamino-pyridine structures, this angle can vary, significantly impacting the electronic properties.

The acetyl group at the 5-position is likely to be coplanar with the thiazole ring to maximize conjugation. The presence of intramolecular hydrogen bonding between the amine proton and the acetyl oxygen is a possibility that could further stabilize this planar conformation.

Below is a diagram illustrating the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[3][4][5][6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key precursors are 3-chloro-2,4-pentanedione (an α-haloketone) and phenylthiourea (a substituted thioamide).

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon bearing the halogen in the α-haloketone, leading to the displacement of the halide ion.

-

Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

The following diagram illustrates the generalized workflow for the Hantzsch thiazole synthesis.

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

-

Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve an equimolar amount of 3-chloroacetylacetone and ammonium thiocyanate in acetone.

-

Addition of Aniline: To this solution, add a solution of aniline (1 equivalent) in acetone dropwise with constant stirring.

-

Reflux: After the addition is complete, reflux the reaction mixture for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is filtered. The filtrate is then allowed to evaporate slowly at room temperature.

-

Crystallization: Colorless crystals of this compound will form over a period of several days.

-

Purification: The crystals can be collected by filtration and, if necessary, recrystallized from a suitable solvent like ethanol to obtain a pure product. The reported melting point for this compound is in the range of 430.6–431.3 K (157.45-158.15 °C).

Spectroscopic and Physicochemical Properties

A thorough characterization of this compound involves a combination of spectroscopic techniques and the determination of its key physicochemical properties.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.0 and 7.8 ppm.

-

Amine Proton (N-H): A broad singlet corresponding to the amine proton is expected, and its chemical shift can be highly variable depending on the solvent and concentration. It may appear between δ 8.0 and 10.0 ppm.

-

Methyl Protons (thiazole-CH₃): The methyl group attached to the thiazole ring at the 4-position will likely appear as a singlet around δ 2.3-2.5 ppm.

-

Acetyl Protons (CO-CH₃): The methyl protons of the acetyl group are also expected to be a singlet, slightly downfield from the other methyl group, likely in the range of δ 2.5-2.7 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

-

Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts. C2, attached to two heteroatoms, will be significantly downfield.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm), with the ipso-carbon (attached to the amino group) having a characteristic shift.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the acetyl carbonyl group.

-

C=N and C=C Stretches: A series of bands in the 1500-1620 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds in the thiazole and phenyl rings.

-

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-S stretching vibration of the thiazole ring.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (232.30 g/mol ).[1] Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the phenylamino moiety.

Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol [1] |

| Appearance | Colorless solid |

| Melting Point | 157.45-158.15 °C |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and DMSO.[8] Limited solubility in water. |

| pKa | The amino group is expected to be weakly basic. |

Biological Activity and Potential Applications

This compound and its derivatives have shown promise in several therapeutic areas, primarily due to the versatile nature of the substituted thiazole scaffold.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] Research has indicated that this compound exhibits notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action is likely related to the disruption of essential cellular processes in the bacteria. While specific Minimum Inhibitory Concentration (MIC) values for the title compound are not widely reported, related 2-phenylamino-thiazole derivatives have demonstrated potent antibacterial effects. For instance, some derivatives have shown MIC values as low as 7.81 μg/mL against certain fungal strains.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound is an active area of investigation. Molecular docking studies have suggested that this compound can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The calculated binding energy for this interaction is a favorable -8.9 kcal/mol. This suggests that the compound may act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.

Other Potential Applications

-

Anticancer Research: The thiazole nucleus is present in several approved anticancer drugs. The potential of this compound and its analogues as cytotoxic agents is an area of interest for future research.

-

Materials Science: Heterocyclic compounds like thiazoles are being explored for their applications in the development of novel organic materials with specific electronic and optical properties.[1]

Conclusion

This compound is a multifaceted molecule with a well-defined molecular structure and significant potential for applications in drug discovery and materials science. Its planar conformation, established by X-ray crystallography, provides a solid foundation for understanding its interactions with biological targets. The reliable and scalable Hantzsch synthesis makes this compound and its derivatives readily accessible for further investigation. The promising antimicrobial and anti-inflammatory activities warrant more in-depth biological evaluation to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource for researchers looking to explore the rich chemistry and pharmacology of this intriguing thiazole derivative.

References

-

Kasim, N. A. M., & Yamin, B. M. (2005). 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3794–o3795. [Link]

-

El Baha, S. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1439. [Link]

-

PubChem. 2-Acetylthiazole. [Link]

-

Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936–951. [Link]

-

Gomha, S. M., et al. (2017). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 22(1), 125. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

Sources

- 1. Buy this compound | 31609-42-4 [smolecule.com]

- 2. 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole | C24H24N4O2S2 | CID 168308560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Derivatives

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylamino-4-methyl-5-acetyl thiazole and its derivatives. Thiazole-containing compounds are a significant class of heterocyclic molecules that are widely investigated in medicinal chemistry due to their diverse pharmacological activities. This document details the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis, and outlines the critical analytical techniques for structural elucidation and purity assessment. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 2-aminothiazole, in particular, have demonstrated potent antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

The this compound core represents a key pharmacophore, with the phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. This specific arrangement of substituents on the thiazole ring contributes to its distinct biological activities and potential therapeutic applications.[1] For instance, various derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][5] The development of efficient synthetic routes and robust characterization methods for these compounds is therefore of paramount importance for the exploration of new therapeutic agents.

Synthetic Methodologies: A Deep Dive into the Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[6][8] For the synthesis of this compound, the key precursors are an appropriate α-haloketone and N-phenylthiourea.

The Core Reaction: Hantzsch Synthesis Explained

The Hantzsch synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] The choice of solvent and reaction conditions can influence the reaction rate and yield.

Diagram: Generalized Hantzsch Thiazole Synthesis

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the synthesis of the title compound.

Materials:

-

3-Chloro-2,4-pentanedione (α-haloketone)

-

N-Phenylthiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Reactants | 3-Chloro-2,4-pentanedione, N-Phenylthiourea |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Structural Characterization: A Multi-faceted Analytical Approach

The unambiguous identification and characterization of the synthesized this compound derivatives are crucial for ensuring their purity and confirming their chemical structure. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.[9] Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).

-

NH Proton: The amine proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons: The methyl group at the 4-position of the thiazole ring will appear as a singlet around δ 2.5 ppm.

-

Acetyl Protons: The protons of the acetyl group will also appear as a singlet, typically around δ 2.0 ppm.

¹³C NMR Spectroscopy:

-

Thiazole Ring Carbons: The carbon atoms of the thiazole ring will have characteristic chemical shifts.

-

Phenyl Ring Carbons: The carbons of the phenyl group will appear in the aromatic region.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group will have a characteristic downfield shift (δ > 190 ppm).

-

Methyl Carbons: The methyl and acetyl carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of this compound will show characteristic absorption bands for:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amine group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ due to the acetyl carbonyl group.

-

C=N and C=C Stretches: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the thiazole and phenyl rings.

-

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.[10] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 10.35 (s, 1H, NH), 8.25 (s, 1H, thiazole-H), 7.01-8.09 (m, 5H, Ar-H), 2.51 (s, 3H, CH₃), 2.00 (s, 3H, COCH₃)[11][12] |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for thiazole, phenyl, carbonyl, and methyl carbons.[12] |

| IR (KBr, cm⁻¹) | ~3370 (N-H), ~1639 (C=O), ~1500-1600 (C=N, C=C)[12] |

| Mass Spec (ESI+) | m/z = 233.07 [M+H]⁺ (for C₁₂H₁₂N₂OS) |

Diagram: Analytical Workflow for Characterization

Caption: A typical workflow for the characterization of synthesized thiazole derivatives.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The Hantzsch synthesis remains a robust and efficient method for accessing this important class of compounds. The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical toolkit for their structural verification.

The continued exploration of new derivatives of this thiazole scaffold holds significant promise for the discovery of novel therapeutic agents. Future research will likely focus on the development of more sustainable and efficient synthetic methods, as well as the comprehensive biological evaluation of these compounds to unlock their full therapeutic potential in areas such as oncology, infectious diseases, and inflammation.

References

- Smolecule. (2023, August 15). This compound.

- ResearchGate. (2015, August 6). Biological and medicinal significance of 2-aminothiazoles.

- Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- Benchchem. (n.d.). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- Journal of Medicinal Chemistry. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- International Journal of Molecular and Cellular Sciences. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.

- Magnetic Resonance in Chemistry. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.

- ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Sources

- 1. Buy this compound | 31609-42-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (C₁₂H₁₂N₂OS), a trisubstituted thiazole derivative of significant interest in medicinal chemistry and material science.[1] This document details the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causal relationships between molecular structure and spectroscopic data, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

This compound, with the IUPAC name 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone, is a heterocyclic compound featuring a core thiazole ring.[1] Thiazole moieties are integral to numerous biologically active molecules, including vitamin B1 and various pharmaceuticals, making their derivatives prime candidates for drug discovery.[1] Specifically, this compound and its analogues have shown potential antimicrobial and anti-inflammatory properties.[1]

Given its potential applications, rigorous and unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive data required to confirm the identity, purity, and detailed structural features of the synthesized molecule. This guide explains not just how to perform the analysis, but why specific techniques are chosen and how their results interlink to provide a complete molecular picture.

Synthesis Context: The Hantzsch Thiazole Synthesis

To fully appreciate the analysis, it is useful to understand the compound's origin. A primary and efficient route for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis.[2][3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[5] The high yield and simplicity of this method make it a staple in heterocyclic chemistry.[2]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique can provide complete structural information. A synergistic combination of methods is essential for validation. This section details the core techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H (proton) and ¹³C NMR to map the molecule's unique atomic environments.